1-methyl-1H-imidazole-2-carbohydrazide
Description
Significance of Imidazole (B134444) Scaffolds in Organic Synthesis and Methodology Development
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in organic chemistry. Its significance stems from its presence in a wide array of natural products, including the amino acid histidine, histamine, and purines. This biological prevalence has spurred extensive research into the synthesis and functionalization of imidazole-containing compounds.
In organic synthesis, the imidazole scaffold serves as a versatile building block for the construction of more complex molecules. Its derivatives are key components in the development of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as a nucleophile, a base, or a ligand for metal catalysts. This reactivity has been exploited in a multitude of synthetic methodologies, including cross-coupling reactions, cycloadditions, and multicomponent reactions.
Furthermore, the imidazole moiety is a critical component in the design of N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized the field of catalysis. The stability and strong sigma-donating ability of NHCs make them highly effective ligands for a wide range of transition metals, leading to catalysts with enhanced activity and stability.
Role of Hydrazide Functionalities in Chemical Building Blocks and Ligand Design
Hydrazides are a class of organic compounds characterized by the presence of a C(=O)N-N functional group. This moiety is a derivative of carboxylic acids and hydrazine (B178648). The hydrazide group is a versatile functional handle in organic synthesis, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazones. This reactivity is widely employed in the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.
In the realm of coordination chemistry, hydrazides and their hydrazone derivatives are highly effective ligands for a vast array of metal ions. They can act as mono-, bi-, or polydentate ligands, coordinating with metal centers through their oxygen and nitrogen atoms. This ability to form stable metal complexes has led to their use in various applications, including catalysis, magnetic materials, and the development of therapeutic agents. The biological activity of many hydrazide-containing compounds is often attributed to their ability to chelate essential metal ions in biological systems.
The combination of an imidazole ring with a hydrazide functionality, as seen in 1-methyl-1H-imidazole-2-carbohydrazide, creates a molecule with a rich chemical profile, poised for exploration in various scientific disciplines.
Detailed Research Findings
While specific, in-depth research solely focused on this compound is limited in publicly available literature, extensive research on closely related imidazole carbohydrazide (B1668358) derivatives provides valuable insights into its expected chemical behavior and potential applications. Studies on analogous compounds reveal trends in their synthesis, spectroscopic properties, and biological activities.
Derivatives of 1-methyl-1H-imidazole-carbohydrazide are often synthesized from the corresponding 1-methyl-1H-imidazole-2-carboxylic acid. The carboxylic acid can be esterified and subsequently reacted with hydrazine hydrate (B1144303) to yield the desired carbohydrazide. This synthetic route is a common and efficient method for the preparation of various carbohydrazide compounds.
The characterization of these molecules typically involves a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and N-H stretching of the hydrazide moiety and the C=N and C-N stretching of the imidazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 33543-79-2 |
This data is compiled from chemical supplier and database information.
The coordination chemistry of imidazole carbohydrazides has also been a subject of investigation. These molecules can act as bidentate ligands, coordinating to metal ions through the imidazole nitrogen and the carbonyl oxygen of the hydrazide group. The resulting metal complexes have been studied for their potential catalytic and biological properties. For instance, transition metal complexes of imidazole-derived ligands have shown promising antimicrobial and anticancer activities. azjournalbar.comjocpr.com
Furthermore, the hydrazide moiety can be readily converted into other functional groups or used as a building block for the synthesis of more complex heterocyclic systems. For example, condensation with various aldehydes and ketones can lead to a library of hydrazone derivatives, which have been extensively studied for their wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.
Table 2: Spectroscopic Data for a Representative Imidazole Carbohydrazide Derivative
| Spectroscopic Technique | Observed Features |
| IR (cm⁻¹) | ~3300-3400 (N-H stretching), ~1650-1680 (C=O stretching), ~1500-1600 (C=N and C=C stretching) |
| ¹H NMR (ppm) | Signals corresponding to imidazole ring protons, N-methyl protons, and hydrazide N-H protons. |
| ¹³C NMR (ppm) | Resonances for the imidazole ring carbons, the N-methyl carbon, and the carbonyl carbon. |
Note: The exact positions of the peaks can vary depending on the specific derivative and the solvent used.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUERBIIJQGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589549 | |
| Record name | 1-Methyl-1H-imidazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33543-79-2 | |
| Record name | 1-Methyl-1H-imidazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 1h Imidazole 2 Carbohydrazide
Precursor Chemistry and Starting Materials for Imidazole-2-carbohydrazide Synthesis
The foundation for synthesizing 1-methyl-1H-imidazole-2-carbohydrazide lies in the preparation of its key precursors. The strategic construction of the substituted imidazole (B134444) ring and its activation for subsequent reactions are critical first steps.
Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid from Key Intermediates
The primary precursor for the title compound is 1-methyl-1H-imidazole-2-carboxylic acid. nih.govsigmaaldrich.com This intermediate is typically synthesized from 1-methylimidazole-2-carboxaldehyde. The synthesis process results in a quantitative yield of the carboxylic acid after the removal of water under a high vacuum. chemicalbook.com It is noted that heating the final product can cause decarboxylation. chemicalbook.com
The identity and purity of 1-methyl-1H-imidazole-2-carboxylic acid are confirmed through various analytical techniques, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ nih.govchemicalbook.com |
| Molecular Weight | 126.11 g/mol sigmaaldrich.comchemicalbook.com |
| Melting Point | 99-101 °C chemicalbook.com |
| ¹H NMR (400MHz, D₂O) | δ 7.42, 7.39 (2H, s, Im-H), 4.08 (3H, s, NCH₃) chemicalbook.com |
| ¹³C NMR (400MHz, D₂O) | δ 158.67, 139.68, 125.83, 118.46, 36.73 chemicalbook.com |
| IR ν (KBr) (cm⁻¹) | 3347, 3119, 2663, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 chemicalbook.com |
This table presents key analytical data for the precursor compound, 1-Methyl-1H-imidazole-2-carboxylic Acid.
Hydrazide Formation via Ester-Hydrazine Condensation Reactions
The conversion of the carboxylic acid to the desired carbohydrazide (B1668358) is achieved through a two-step process. First, the carboxylic acid is esterified, typically to its methyl or ethyl ester. This ester then undergoes a condensation reaction with hydrazine (B178648). This transformation, known as hydrazinolysis, is a common and effective method for preparing hydrazides from esters. nih.gov
The general procedure involves refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent, most commonly an alcohol like ethanol (B145695). nih.govajgreenchem.com The reaction mixture is heated for several hours to drive the reaction to completion. ajgreenchem.com For instance, a typical synthesis involves refluxing the ester with hydrazine monohydrate in absolute ethanol for a period ranging from 8 to 16 hours. nih.govajgreenchem.com The resulting solid carbohydrazide can then be isolated by filtration upon cooling the reaction mixture. nih.gov
Optimized Reaction Conditions and Yield Enhancements in Carbohydrazide Synthesis
Optimizing the reaction conditions for the synthesis of this compound is crucial for improving yield and purity while minimizing reaction times and waste. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.
A significant enhancement in yield can be achieved by actively removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) generated during the ester-hydrazine condensation. google.com According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products. A patented method describes using reactive fractionation or reactive distillation to continuously remove the alcohol and water from the reaction mixture. This technique has been shown to increase the yield of hydrazide compounds to over 90% and is suitable for large-scale industrial production. google.com
The molar ratio of the ester to hydrazine hydrate is another critical factor. Using a slight excess of hydrazine hydrate, for example, a molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate), can help ensure the complete conversion of the starting ester. google.com
| Parameter | Conventional Method | Optimized Method | Rationale for Optimization |
| Byproduct Removal | Not actively removed | Continuous removal via reactive distillation/fractionation google.com | Shifts equilibrium to favor product formation, increasing yield. google.com |
| Ester:Hydrazine Ratio | Variable | 1:(1-1.5) google.com | A slight excess of hydrazine ensures complete conversion of the ester. google.com |
| Solvent | Typically ethanol nih.govajgreenchem.com | No additional solvent added google.com | Improves reactor volume efficiency and simplifies workup. google.com |
| Reaction Time | 8-16 hours nih.govajgreenchem.com | 0.5-2 hours followed by distillation google.com | Increased efficiency and throughput. google.com |
| Yield | Generally good | >90% google.com | Enhanced efficiency of the reaction. |
This interactive table compares conventional and optimized conditions for carbohydrazide synthesis.
Mechanistic Investigations of this compound Formation
The formation of this compound from its corresponding ester and hydrazine proceeds via a well-established nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the nitrogen forms a new bond with the carbon atom.
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, creating a negatively charged tetrahedral intermediate.
Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. Simultaneously, the bond to the alkoxy group (-OR) of the ester breaks, and the alkoxy group is eliminated as a leaving group.
Proton Transfer: The eliminated alkoxide is a strong base and deprotonates the newly added hydrazinyl group. A final proton transfer, typically from a solvent molecule or another hydrazine molecule, to the nitrogen atom results in the neutral carbohydrazide product and an alcohol byproduct.
This mechanistic pathway is fundamental to the synthesis of a wide range of hydrazides and related compounds. nih.gov
Advanced Synthetic Strategies for Imidazole-Based Carbohydrazides
Beyond the traditional ester-hydrazine condensation, advanced synthetic strategies are being explored to enhance the efficiency, diversity, and sustainability of producing imidazole-based carbohydrazides.
One advanced approach involves altering the construction of the imidazole ring itself. For instance, cycloaddition reactions can be employed to build the heterocyclic core with the desired substituent pattern already in place. A study on 1,5-diaryl-1H-imidazoles utilized a cycloaddition reaction between ethyl isocyanoacetate and an imidoyl chloride to construct the imidazole-4-carboxylate ester intermediate. nih.gov This ester was then readily converted to the corresponding carbohydrazide. nih.gov This strategy allows for significant structural diversity by varying the starting materials for the cycloaddition step.
One-pot synthesis methodologies represent another significant advancement. These procedures, which involve multiple reaction steps in a single reactor without isolating intermediates, can improve efficiency by reducing reaction time and minimizing the use of solvents and reagents. medcraveonline.com For example, a one-pot synthesis of a benzimidazole-5-carboxylic acid derivative was achieved through a heterocyclization reaction, followed by in-situ hydrolysis. medcraveonline.com Applying such a principle could potentially allow for the direct conversion of precursors to the final carbohydrazide in a single, streamlined process.
Furthermore, the broader field of imidazole synthesis has seen significant innovation, with methods like the van Leusen imidazole synthesis gaining prominence. mdpi.com This reaction, which uses tosylmethylisocyanide (TosMIC), is a versatile tool for creating a wide array of substituted imidazoles. mdpi.com Integrating such modern ring-forming reactions with the final hydrazide formation step could open new, efficient pathways to the target molecule and its analogues.
Advanced Spectroscopic Characterization of 1 Methyl 1h Imidazole 2 Carbohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-methyl-1H-imidazole-2-carbohydrazide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The imidazole (B134444) ring protons, being in an aromatic environment, would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons at the 4- and 5-positions of the imidazole ring would likely appear as doublets, with their exact chemical shifts influenced by the electronic effects of the methyl and carbohydrazide (B1668358) substituents.
The methyl protons (N-CH₃) attached to the imidazole ring would present as a sharp singlet further upfield, anticipated in the range of 3.5 to 4.0 ppm. The protons of the hydrazide moiety (-NH-NH₂) would also give rise to characteristic signals. The -NH proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing in the downfield region. The terminal -NH₂ protons would likely appear as another, potentially broader, singlet.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H-4 | 7.0 - 7.5 | Doublet | 1H |
| Imidazole H-5 | 7.0 - 7.5 | Doublet | 1H |
| N-CH₃ | 3.5 - 4.0 | Singlet | 3H |
| -NH- | Variable (likely > 8.0) | Broad Singlet | 1H |
| -NH₂ | Variable | Broad Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information by probing the carbon framework of the molecule. The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal, typically appearing in the region of 160-170 ppm. The carbons of the imidazole ring would resonate in the aromatic region, generally between 120 and 150 ppm. The C-2 carbon, being directly attached to the electron-withdrawing carbohydrazide group and the N-methyl group, would be the most downfield of the ring carbons. The chemical shifts of the C-4 and C-5 carbons would also be distinct. The N-methyl carbon is anticipated to appear significantly upfield, likely in the range of 30-35 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| Imidazole C-2 | 140 - 150 |
| Imidazole C-4 | 120 - 130 |
| Imidazole C-5 | 120 - 130 |
| N-CH₃ | 30 - 35 |
Multidimensional NMR Techniques for Complete Assignment
To unambiguously assign all proton and carbon signals, particularly for complex molecules, multidimensional NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the imidazole ring, confirming their adjacent positions.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the imidazole C-4/H-4 and C-5/H-5 pairs, as well as the N-CH₃ group.
HMBC: An HMBC experiment would provide information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule, for instance, by observing correlations between the imidazole protons and the carbonyl carbon, and between the N-methyl protons and the imidazole ring carbons (C-2 and C-5).
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the hydrazide group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong, prominent peak typically found between 1640 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550-1620 cm⁻¹.
The imidazole ring itself will exhibit characteristic C-H and C=N stretching vibrations. The aromatic C-H stretching is expected above 3000 cm⁻¹, while the C=N and C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. The stretching vibration of the N-CH₃ group would also be identifiable.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazide) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1620 | Medium-Strong |
| C=N / C=C Stretch (Ring) | 1400 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the initial loss of the hydrazide moiety or parts of it. Common fragmentation pathways could include the loss of NH₂, N₂H₃, or the entire carbohydrazide group, leading to the formation of a stable 1-methyl-1H-imidazole-2-carbonyl cation or a 1-methyl-1H-imidazole cation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₈N₄O). This is a critical step in the confirmation of the compound's identity, as it can distinguish between isomers and compounds with the same nominal mass. The high mass accuracy of HRMS is essential for confirming the successful synthesis of the target molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The principal chromophores in this molecule are the imidazole ring and the carbohydrazide functional group, both of which contribute to its electronic absorption profile.
The electronic transitions are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star). The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity, reflected by a large molar absorptivity (ε), and are characteristic of conjugated systems like the imidazole ring. The n → π* transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen and oxygen atoms of the carbohydrazide group, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.
Detailed experimental UV-Vis spectroscopic data for this compound is not extensively available in the public domain. However, insights can be drawn from computational studies and experimental data of structurally related compounds. For instance, computational studies on imidazole-2-carboxaldehyde, a related precursor, show strong absorption bands in the ranges of 220-250 nm and 270-300 nm, which are attributed to electronic transitions from the ground state to various excited states. researchgate.net Similarly, other imidazole derivatives exhibit characteristic absorption peaks for π → π* transitions around 217 nm and n → π* transitions around 275 nm. researchgate.net
The carbohydrazide moiety and its derivatives also exhibit distinct electronic transitions. Studies on various carbohydrazide-based compounds show that the solvent environment can influence the position of the absorption maxima, a phenomenon known as solvatochromism. arabjchem.org This suggests that the electronic distribution in both the ground and excited states can be perturbed by interactions with solvent molecules.
Based on the analysis of these related structures, the UV-Vis spectrum of this compound is expected to display absorption bands corresponding to the electronic transitions within its imidazole and carbohydrazide components. The high-energy π → π* transitions originating from the imidazole ring are likely to appear in the shorter wavelength region of the UV spectrum, while the lower-energy n → π* transitions associated with the lone pairs on the heteroatoms of the carbohydrazide group would be observed at longer wavelengths.
Table 1: Typical UV-Vis Absorption Data for Related Chromophoric Systems
| Chromophoric System | Wavelength Range (λmax) | Type of Transition | Molar Absorptivity (ε) | Reference Compound Example |
| Imidazole Ring | ~217 nm | π → π | High | Imidazole |
| Imidazole Ring | ~275 nm | n → π | Low | Imidazole |
| Imidazole-2-carboxaldehyde | 220-250 nm & 270-300 nm | π → π* and n → π* | Strong | Imidazole-2-carboxaldehyde |
Reactivity Profiles and Derivatization Strategies of 1 Methyl 1h Imidazole 2 Carbohydrazide
Reactions of the Carbohydrazide (B1668358) Moiety
The carbohydrazide group (-CONHNH₂) is a highly reactive functional group that serves as a cornerstone for a multitude of chemical transformations. Its nucleophilic character allows for a range of condensation and cyclization reactions.
A fundamental reaction of 1-methyl-1H-imidazole-2-carbohydrazide involves the condensation of its terminal amino group with the carbonyl group of aldehydes and ketones to form hydrazones and Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable C=N double bond.
The reaction of various hydrazides with a wide range of aromatic and heterocyclic aldehydes, such as benzaldehyde, p-nitrobenzaldehyde, 3,4,5-trimethoxybenzaldehyde, piperonal, and 2-hydroxynaphthaldehyde, has been well-documented to produce the corresponding hydrazones in good yields. researchgate.netbas.bg For instance, the condensation of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid hydrazide with substituted aldehydes has been shown to yield the respective hydrazide-hydrazones. nih.gov These derivatives are not only stable compounds but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Examples of Aldehydes and Ketones Used in Hydrazone Formation with Carbohydrazides
| Reactant | Product Type | Reference |
|---|---|---|
| Substituted Aldehydes | Hydrazide-hydrazones | nih.gov |
| Benzaldehyde | Hydrazone | researchgate.netbas.bg |
| p-Nitrobenzaldehyde | Hydrazone | researchgate.netbas.bg |
| 3,4,5-Trimethoxybenzaldehyde | Hydrazone | researchgate.netbas.bg |
| Piperonal | Hydrazone | researchgate.netbas.bg |
| 2-Hydroxynaphthaldehyde | Hydrazone | researchgate.netbas.bg |
The reaction of this compound with isothiocyanates provides a direct route to the corresponding thiosemicarbazides. This nucleophilic addition reaction involves the attack of the primary amine of the hydrazide onto the electrophilic carbon of the isothiocyanate. The synthesis of 1,4-disubstituted thiosemicarbazide (B42300) derivatives is often achieved by reacting carbohydrazides with aryl isothiocyanates under various reaction conditions. irjmets.com For example, benzohydrazide (B10538) reacts with phenylisothiocyanate to yield the corresponding thiosemicarbazide. luxembourg-bio.com Similarly, new thiosemicarbazide derivatives have been synthesized from the reaction of 2-(ethylsulfanyl)benzohydrazide with different aryl isothiocyanates. nih.gov These thiosemicarbazide derivatives are valuable precursors for the synthesis of a variety of sulfur and nitrogen-containing heterocycles.
The carbohydrazide functionality is a versatile building block for the construction of five-membered heterocyclic rings.
1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several synthetic routes. A common method involves the cyclodehydration of an N-acylhydrazide derivative, which can be formed by reacting the carbohydrazide with a carboxylic acid or its derivative. This cyclization is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. organic-chemistry.orgnih.gov For example, refluxing a carbohydrazide with POCl₃ can lead to the formation of the corresponding 1,3,4-oxadiazole. nih.gov An alternative approach is the oxidative cyclization of the corresponding hydrazones, often mediated by reagents like iodine. jchemrev.com
1,2,4-Triazole-3-ones: The synthesis of 1,2,4-triazole-3-ones can be accomplished starting from the thiosemicarbazide derivatives of this compound. Cyclization of the thiosemicarbazide in a basic medium, such as aqueous sodium hydroxide (B78521), typically affords a 1,2,4-triazole-3-thione. For instance, refluxing 1-[4-(1,4,5-triphenylimidazol-2-ylthio)butanoyl]-4-alkyl/arylthiosemicarbazides with sodium hydroxide yields the corresponding 1,2,4-triazole-3-thiols. nih.gov These can be subsequently converted to the desired 1,2,4-triazole-3-one derivatives through further chemical modifications. Additionally, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones have been synthesized from the reaction of ester ethoxycarbonylhydrazones with various primary amines. nih.gov
Reactivity of the Imidazole (B134444) Nucleus in this compound
The imidazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it.
The imidazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing carbohydrazide group at the C2 position of the imidazole ring in this compound is expected to decrease the electron density of the ring, thereby deactivating it towards electrophilic substitution. The methylation at the N1 position prevents protonation at this site and directs any potential electrophilic attack to the carbon atoms of the ring, with the C5 position being the most probable site.
Conversely, the imidazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. The synthetic formation of imidazole rings often involves the condensation of an α-dicarbonyl compound, two equivalents of ammonia, and an aldehyde, a process known as the Radziszewski reaction. researchgate.net
Coordination Chemistry: Role as a Ligand for Metal Complex Formation
This compound possesses multiple potential donor atoms, making it a versatile ligand for the formation of coordination complexes with various metal ions. The potential coordination sites include the N3 nitrogen of the imidazole ring, the carbonyl oxygen, and the two nitrogen atoms of the hydrazide moiety.
The imidazole ring is a well-established ligand in coordination chemistry, typically coordinating to metal ions through the lone pair of electrons on its sp²-hybridized nitrogen atom. jocpr.comresearchgate.netazjournalbar.com Furthermore, the carbohydrazide functional group can act as a bidentate ligand, chelating to a metal center through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered ring. Thiosemicarbazide derivatives, readily synthesized from the carbohydrazide, are also known to be excellent chelating agents. irjmets.com
The coordination mode of this compound can vary depending on the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants, potentially leading to the formation of mononuclear or polynuclear complexes with diverse geometries and properties.
Table 2: Potential Coordination Sites of this compound
| Functional Group | Potential Donor Atom(s) | Coordination Mode |
|---|---|---|
| Imidazole Ring | N-3 | Monodentate |
| Carbohydrazide | Carbonyl Oxygen, Amino Nitrogen | Bidentate (Chelating) |
| Carbohydrazide | Amino Nitrogen | Monodentate |
Structural Analysis of Metal-Carbohydrazide Complexes
The coordination chemistry of carbohydrazide derivatives, such as this compound, is a rich field of study due to their versatile binding modes and the interesting structural and electronic properties of the resulting metal complexes. While specific crystallographic data for this compound complexes are not extensively detailed in the available literature, a comprehensive understanding of their potential structures can be extrapolated from studies on analogous imidazole and carbohydrazide-containing ligands.
Transition metal complexes involving imidazole derivatives are well-documented, with the imidazole ring typically coordinating to the metal center through its sp² hybridized nitrogen atom. The coordination geometry around the metal ion can vary significantly, from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the steric and electronic properties of the other coordinating ligands. For instance, Cu(II) and Ni(II) complexes with substituted benzimidazole (B57391) ligands have been shown to adopt square planar and tetrahedral geometries, respectively. jocpr.com The imidazole moiety acts as a pure sigma-donor ligand, and its basicity is intermediate between that of pyridine (B92270) and ammonia, influencing the stability of the resulting metal complexes. wikipedia.org
In the case of this compound, the carbohydrazide functional group introduces additional donor sites, namely the carbonyl oxygen and the terminal amino nitrogen atoms. This allows the ligand to act as a bidentate or even a tridentate chelating agent. The coordination can occur through the imidazole nitrogen and the carbonyl oxygen, or through the carbonyl oxygen and the amino nitrogen. The formation of stable five- or six-membered chelate rings is a common feature in such complexes, contributing to their thermodynamic stability.
Studies on similar hydrazone ligands derived from carbohydrazides have shown that they can coordinate to metal ions in either their neutral (keto) form or their deprotonated (enol) form. In the keto form, the ligand coordinates through the carbonyl oxygen and the azomethine nitrogen. In the enol form, which is favored in certain pH conditions, the ligand coordinates through the enolic oxygen and the azomethine nitrogen after the loss of a proton. This versatility in coordination modes can lead to the formation of a wide array of complex structures with varying geometries and magnetic properties. For example, hydrazone Schiff base ligands have been shown to form stable complexes with a variety of transition metals, acting as tridentate ONO donors. chemistryjournal.netyu.edu.jo
The table below summarizes the potential coordination modes of this compound with different metal ions, based on the behavior of analogous ligands.
| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms |
| Cu(II) | Square Planar, Distorted Octahedral | Imidazole-N, Carbonyl-O, Amino-N |
| Ni(II) | Octahedral, Tetrahedral | Imidazole-N, Carbonyl-O, Amino-N |
| Co(II) | Octahedral, Tetrahedral | Imidazole-N, Carbonyl-O, Amino-N |
| Zn(II) | Tetrahedral, Octahedral | Imidazole-N, Carbonyl-O, Amino-N |
| Fe(III) | Octahedral | Imidazole-N, Carbonyl-O, Amino-N |
Derivatization for Enhanced Analytical Methodologies
The quantitative determination of this compound in various matrices can be challenging due to its potential for low UV absorbance and poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a chromophoric or fluorophoric tag into the molecule, thereby enhancing its detectability in analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov
The hydrazide functional group in this compound is a prime target for derivatization. A common approach involves the reaction of the hydrazide with an aldehyde or a ketone to form a stable hydrazone. By selecting a derivatizing agent that contains a strong chromophore or fluorophore, the resulting hydrazone derivative will exhibit significantly improved detection characteristics.
For instance, dansyl hydrazine (B178648) is a widely used fluorescent derivatizing agent that reacts with carbonyl compounds, and by extension, can be used to label hydrazides through a reverse reaction. libretexts.org Similarly, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are classic derivatizing agents that introduce a strong UV-absorbing moiety, making the derivative easily detectable by HPLC-UV. researchgate.net
Another derivatization strategy for hydrazides involves acylation with a reagent containing a suitable tag. For example, a fluorescent acid chloride could react with the terminal amino group of the hydrazide to form a highly fluorescent amide derivative. The choice of the derivatizing agent and the reaction conditions (e.g., pH, temperature, and reaction time) must be carefully optimized to ensure a high yield of the desired derivative and to avoid the formation of side products.
The table below outlines several potential derivatization strategies for this compound, along with the corresponding analytical benefits.
| Derivatizing Agent Class | Functional Group Targeted | Resulting Derivative | Analytical Enhancement |
| Aromatic Aldehydes (e.g., Benzaldehyde derivatives) | Hydrazide | Hydrazone | Increased UV absorbance, Improved chromatographic retention |
| Fluorescent Hydrazines (e.g., Dansyl hydrazine) | (via reverse reaction) | Fluorescent Hydrazone | Highly sensitive fluorescence detection |
| UV-active Acylating Agents (e.g., Benzoyl chloride) | Hydrazide (amino group) | N-Acylhydrazide | Strong UV signal for HPLC-UV detection |
| Fluorogenic Acylating Agents (e.g., NBD-Cl) | Hydrazide (amino group) | Fluorescent N-Acylhydrazide | Enhanced sensitivity in fluorescence detection |
The derivatization of this compound not only enhances its detectability but can also improve its chromatographic behavior, leading to better peak shapes and resolution in HPLC separations. nih.govnih.gov The introduction of a bulky, non-polar derivatizing group can increase the retention time of the analyte on a reversed-phase column, moving it away from potential interferences in the early part of the chromatogram.
Computational and Theoretical Investigations of 1 Methyl 1h Imidazole 2 Carbohydrazide
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of molecules. researchgate.netnih.govresearchgate.net Calculations, often employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a reliable balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of atoms. For 1-methyl-1H-imidazole-2-carbohydrazide, this process reveals key structural parameters. nih.govnih.gov
The imidazole (B134444) ring is expected to be largely planar, a characteristic feature of aromatic systems. The carbohydrazide (B1668358) side chain (-C(=O)NHNH2), however, can adopt different conformations due to rotation around the C-C and C-N single bonds. Computational analysis identifies the most stable conformer by comparing the energies of various possible arrangements. The optimized geometry is confirmed by ensuring that all calculated vibrational frequencies are positive, indicating a true energy minimum.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| Imidazole Ring | |||
| N1-C2 | 1.375 | ||
| C2-N3 | 1.320 | ||
| N1-C5 | 1.380 | N1-C2-N3 | 110.5 |
| C4-C5 | 1.365 | C2-N3-C4 | 108.0 |
| Carbohydrazide Chain | |||
| C2-C6 | 1.510 | N1-C2-C6 | 125.0 |
| C6=O7 | 1.230 | C2-C6=O7 | 122.5 |
| C6-N8 | 1.360 | O7-C6-N8 | 121.0 |
| N8-N9 | 1.410 | C6-N8-N9 | 119.5 |
| Conformation | |||
| N1-C2-C6=O7 | 179.5 |
Note: The data presented in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.
The results typically show a high degree of planarity extending from the imidazole ring to the carbonyl group of the hydrazide moiety, which is stabilized by electron delocalization.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO, acting as an electron donor, is related to the nucleophilicity of a molecule, while the LUMO, an electron acceptor, is related to its electrophilicity. malayajournal.orgacadpubl.euresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. malayajournal.org
For this compound, the HOMO is typically localized over the imidazole ring and the hydrazide nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the carbonyl group and the imidazole ring, suggesting these areas are susceptible to nucleophilic attack.
Table 2: Calculated FMO Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.95 |
| Global Reactivity Descriptors | |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.30 |
| Ionization Potential (I ≈ -EHOMO) | 6.25 |
| Electron Affinity (A ≈ -ELUMO) | 0.95 |
| Chemical Hardness (η = (I-A)/2) | 2.65 |
| Chemical Softness (S = 1/2η) | 0.189 |
Note: These values are representative examples derived from DFT calculations on similar heterocyclic carbohydrazide systems.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic reactions. malayajournal.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are prone to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen. malayajournal.orgresearchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H). researchgate.net
Green Regions : Represent areas of neutral or near-zero potential. nih.gov
In this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom (O7) and, to a lesser extent, the unprotonated nitrogen atom (N3) of the imidazole ring. The most positive potential (blue) would be located around the amine (NH2) and amide (NH) hydrogen atoms, highlighting their role as hydrogen bond donors. This visualization reinforces the predictions made by FMO analysis regarding the molecule's reactive sites. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. nih.govresearchgate.net DFT calculations are widely used to simulate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.nettandfonline.com
For FT-IR spectra, calculations yield harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement. The analysis allows for the unambiguous assignment of key vibrational modes.
For NMR spectra, the chemical shifts (δ) of ¹H and ¹³C atoms can be calculated. Comparing the computed chemical shifts with experimentally obtained values serves as a stringent test of the accuracy of the optimized molecular geometry.
Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
|---|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3350 - 3250 | 3345, 3260 |
| N-H (Amide) | Stretch | ~3200 | ~3195 |
| C-H (Aromatic) | Stretch | 3150 - 3100 | 3140 |
| C-H (Methyl) | Stretch | 3000 - 2900 | 2980 |
| C=O (Amide I) | Stretch | ~1670 | ~1665 |
| N-H (Amide II) | Bend | ~1620 | ~1615 |
Note: This table provides an illustrative correlation. Actual values would depend on experimental conditions and the specific computational level of theory used.
Advanced Computational Modeling for Reaction Mechanisms and Pathways
Beyond static molecular properties, computational modeling is instrumental in elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
Future Directions in 1 Methyl 1h Imidazole 2 Carbohydrazide Research
Exploration of Unconventional Synthetic Pathways
The conventional synthesis of imidazole (B134444) and carbohydrazide (B1668358) derivatives often involves multi-step processes with harsh reaction conditions, leading to challenges in terms of efficiency, cost, and environmental impact. The exploration of unconventional synthetic pathways offers a promising avenue to overcome these limitations and facilitate the broader investigation of 1-methyl-1H-imidazole-2-carbohydrazide and its analogs.
Modern synthetic techniques such as microwave-assisted synthesis have demonstrated the potential to dramatically reduce reaction times, increase yields, and improve the purity of imidazole-containing compounds. arabjchem.orgnitk.ac.indaneshyari.com The application of microwave irradiation to the key cyclization and condensation steps in the synthesis of this compound could offer a more efficient and sustainable route to this important building block.
Ultrasound-assisted synthesis , another green chemistry approach, has been successfully employed for the preparation of various heterocyclic compounds, including imidazole derivatives. nih.gov The use of ultrasonic irradiation can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. nih.gov Investigating the sonochemical synthesis of this compound could lead to the development of a rapid and energy-efficient production method.
Furthermore, flow chemistry presents a paradigm shift in chemical synthesis, moving from batch processes to continuous manufacturing. unair.ac.idnih.gov This technology offers precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for seamless integration of multiple synthetic steps. unair.ac.idrsc.org A continuous flow process for the synthesis of this compound could enable scalable and automated production, which is crucial for its potential applications in drug discovery and materials science.
Emerging areas such as photocatalysis and chemoenzymatic synthesis also hold considerable promise. Visible-light-mediated reactions offer a mild and selective method for the formation of imidazole scaffolds. nih.govekb.eg The development of a photocatalytic route to this compound could provide access to novel derivatives under environmentally benign conditions. Similarly, the use of enzymes in the synthesis of carbohydrazide derivatives could offer unparalleled stereoselectivity and functional group tolerance, opening up new avenues for the creation of complex and biologically active molecules. nih.govresearchgate.net
| Method | Key Advantages | Potential Application to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. arabjchem.orgnitk.ac.indaneshyari.com | Acceleration of cyclization and condensation steps. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields, energy efficiency. nih.gov | Rapid and efficient formation of the imidazole ring and carbohydrazide moiety. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. unair.ac.idnih.govrsc.org | Continuous and automated production. |
| Photocatalysis | Mild reaction conditions, high selectivity, environmentally benign. nih.govekb.eg | Novel synthetic routes under visible light irradiation. |
| Chemoenzymatic Synthesis | High stereoselectivity, functional group tolerance. nih.govresearchgate.net | Enzymatic formation of the carbohydrazide or its precursors. |
Investigation of Novel Derivatization and Transformation Reactions
The presence of both a nucleophilic carbohydrazide group and a versatile imidazole ring in this compound provides a rich platform for a wide array of derivatization and transformation reactions. These modifications can lead to the generation of diverse libraries of compounds with potentially enhanced biological activities or novel material properties.
The carbohydrazide moiety is a key functional group that can be readily transformed into other important heterocyclic systems. A particularly promising avenue is the synthesis of 1,3,4-oxadiazoles . This can be achieved through the cyclization of the carbohydrazide, often facilitated by dehydrating agents. arabjchem.orgdaneshyari.com The resulting 1-methyl-2-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-imidazole derivatives would possess a new heterocyclic core known for its diverse pharmacological activities.
Another important reaction of the carbohydrazide group is the formation of Schiff bases through condensation with various aldehydes and ketones. dovepress.comtandfonline.com This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties. The resulting N-acyliminoimidazoles could be screened for a variety of biological targets.
The imidazole ring itself offers several sites for modification. N-alkylation of the second nitrogen atom in the imidazole ring, although the N1 position is already methylated, could be explored under specific conditions to generate imidazolium (B1220033) salts. openmedicinalchemistryjournal.comrjptonline.org These ionic derivatives could exhibit interesting properties as catalysts or in materials science. Furthermore, halogenation of the imidazole ring at the C4 and/or C5 positions can significantly alter the electronic properties of the molecule and provide handles for further functionalization through cross-coupling reactions. nitk.ac.inresearchgate.netnih.gov
| Reaction Type | Functional Group Targeted | Potential Products | Significance |
|---|---|---|---|
| Cyclization | Carbohydrazide | 1,3,4-Oxadiazole derivatives arabjchem.orgdaneshyari.com | Introduction of a new pharmacologically active heterocycle. |
| Condensation | Carbohydrazide | Schiff bases dovepress.comtandfonline.com | Facile introduction of diverse substituents for SAR studies. |
| N-Alkylation | Imidazole Ring (N3) | Imidazolium salts openmedicinalchemistryjournal.comrjptonline.org | Potential applications in catalysis and materials science. |
| Halogenation | Imidazole Ring (C4, C5) | Halogenated imidazole derivatives nitk.ac.inresearchgate.netnih.gov | Modulation of electronic properties and handles for further functionalization. |
Integration of Advanced Computational Approaches for Rational Design
The rational design of novel molecules based on the this compound scaffold can be significantly accelerated and enhanced through the integration of advanced computational approaches. These in silico methods allow for the prediction of molecular properties, the understanding of structure-activity relationships (SAR), and the identification of promising new derivatives for synthesis and testing.
Molecular docking is a powerful tool for predicting the binding orientation of a ligand to a biological target. arabjchem.orgnitk.ac.indaneshyari.com By docking derivatives of this compound into the active sites of relevant enzymes or receptors, researchers can gain insights into the key interactions that govern biological activity. This information is invaluable for designing new compounds with improved binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.comnih.gov By developing 2D and 3D-QSAR models for derivatives of this compound, it is possible to identify the key molecular descriptors that influence their activity. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. rjptonline.org
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.govdovepress.comdergipark.org.tr A pharmacophore model can be developed based on a set of known active molecules and then used to screen large compound libraries to identify novel scaffolds that fit the model. This approach can lead to the discovery of new classes of compounds with the desired biological profile.
Density Functional Theory (DFT) calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.netiucr.org DFT studies on this compound and its derivatives can be used to predict their geometries, charge distributions, and frontier molecular orbital energies. This information can help in understanding their reactivity and in designing molecules with specific electronic properties.
| Computational Method | Application in Drug Design | Potential Insights for this compound Research |
|---|---|---|
| Molecular Docking | Predicting ligand-protein binding modes and affinities. arabjchem.orgnitk.ac.indaneshyari.com | Identification of key interactions with biological targets and design of more potent inhibitors. nih.gov |
| QSAR | Correlating chemical structure with biological activity. nih.govscispace.comnih.gov | Prediction of the activity of virtual derivatives and prioritization of synthetic targets. rjptonline.org |
| Pharmacophore Modeling | Identifying essential 3D features for biological activity and virtual screening. nih.govdovepress.comdergipark.org.tr | Discovery of novel scaffolds with similar activity profiles. |
| DFT | Understanding electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.netiucr.org | Prediction of molecular properties and guidance for the design of derivatives with tailored electronic characteristics. |
Q & A
Q. How do solvent polarity and substituent effects influence the tautomeric equilibrium of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
